molecular formula C16H20N2O3 B11837124 Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B11837124
M. Wt: 288.34 g/mol
InChI Key: BNQZZSUJLXKURE-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the use of a spirocyclic lactam, which undergoes nucleophilic substitution with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Biological Activity

Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic framework composed of two nitrogen atoms integrated into a bicyclic structure. Its molecular formula is C15H20N2O2C_{15}H_{20}N_2O_2, with a molecular weight of approximately 276.34 g/mol. The presence of the oxo group at position 2 and the benzyl group significantly influence its biological interactions.

Property Value
Molecular FormulaC15H20N2O2
Molecular Weight276.34 g/mol
Structural FeaturesSpirocyclic, Oxo group

Synthesis

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Introduction of the oxo group via oxidation.
  • Attachment of the benzyl moiety through nucleophilic substitution reactions.

These synthetic routes are crucial for producing derivatives with enhanced biological properties.

This compound exhibits significant biological activity primarily through its interaction with various protein targets, particularly in inhibiting protein kinases involved in cell signaling pathways. The compound's unique structure allows it to effectively bind to ATP-binding sites in kinases, which is critical for their regulatory functions in cancer and other diseases.

In Vitro and In Vivo Studies

Recent research has highlighted several promising findings regarding the biological activity of this compound:

  • Inhibition of Protein Kinases : Studies have shown that this compound can inhibit specific protein kinases, leading to reduced cell proliferation in cancer cell lines.
  • Effects on Cystinuria : A related compound demonstrated efficacy in inhibiting l-cystine crystallization in a Slc3a1-knockout mouse model, suggesting potential applications in treating cystinuria .
  • Safety Profile : In vivo studies indicated that derivatives based on this compound exhibited favorable safety profiles with minimal adverse effects on growth and development in animal models .

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound's mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Cystinuria Model

In a Slc3a1-knockout mouse model for cystinuria, treatment with a derivative of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane resulted in an 80% reduction in stone formation compared to control groups over a four-week period .

Properties

IUPAC Name

benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14-6-7-16(17-14)8-10-18(11-9-16)15(20)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQZZSUJLXKURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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